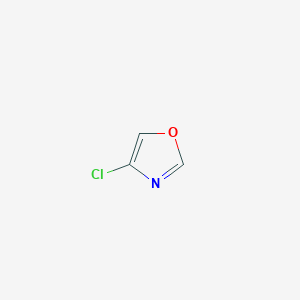

4-Chloro-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNO/c4-3-1-6-2-5-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMLUMURKMKXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro Oxazole and Its Derivatives

Classical Approaches to Oxazole (B20620) Ring Construction

The synthesis of the oxazole ring is a fundamental objective in heterocyclic chemistry, with several classical methods being adapted for the preparation of chlorinated analogues.

Robinson-Gabriel Synthesis and Modern Adaptations

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles by the intramolecular cyclization and dehydration of 2-acylamino-ketones. wikipedia.orgpharmaguideline.com This reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org While traditionally employing agents like sulfuric acid or phosphorus pentachloride, which can lead to lower yields, modern adaptations have improved efficiency. wikipedia.orgijpsonline.com The use of polyphosphoric acid, for instance, has been shown to increase yields to 50-60%. ijpsonline.com

Recent advancements include the development of a solid-phase version of the Robinson-Gabriel synthesis. wikipedia.org This technique utilizes trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent in an ethereal solvent. wikipedia.org Another modern approach is a one-pot, diversity-oriented synthesis that combines a Friedel-Crafts reaction with the Robinson-Gabriel synthesis, using aluminum chloride and trifluoromethanesulfonic acid. wikipedia.orgprezi.com Additionally, a popular extension allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org

Fischer Oxazole Synthesis for Chlorinated Analogues

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to form a 2,5-disubstituted oxazole. ijpsonline.comwikipedia.org The reaction is typically carried out in dry ether. prezi.comwikipedia.org While generally used for aromatic reactants, aliphatic compounds have also been employed. prezi.comwikipedia.org

A key aspect of this synthesis, relevant to the formation of chlorinated oxazoles, is the potential for ring chlorination. For instance, the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole can also yield the chlorinated byproduct 2,5-bis(4-bromophenyl)-4-chlorooxazole. prezi.comwikipedia.org The mechanism proceeds through an iminochloride intermediate, which reacts with the aldehyde to form a chloro-oxazoline intermediate, eventually leading to the oxazole product after elimination of HCl. prezi.comwikipedia.org A modified Fischer synthesis has been reported for the specific synthesis of 4-chloro-2,5-diphenyloxazole. chula.ac.th

Bredereck Reaction: α-Haloketones with Amides

The Bredereck reaction provides a direct route to substituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.comijpsonline.com This method is considered an efficient and economical process for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com An improvement on this method involves using α-hydroxyketones as the starting material. ijpsonline.com The cyclization of an amide with an α-haloketone, a method based on the Blümlein-Lewy reaction and later reported by Bredereck, has been used to obtain 4-(chloromethyl)-2-phenyloxazoles. researchgate.net Silver-mediated protocols have also been developed for the one-step synthesis of oxazoles from α-haloketones and primary amides, offering good to excellent yields. researchgate.net

Van Leusen Synthesis employing Tosylmethyl Isocyanide (TosMIC)

The Van Leusen oxazole synthesis, developed in 1972, utilizes tosylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles from aldehydes in a one-step reaction under mild, basic conditions. ijpsonline.commdpi.com The reaction mechanism involves a [3+2] cycloaddition, where the deprotonated TosMIC adds to the aldehyde, forming an oxazoline (B21484) intermediate. mdpi.com Subsequent elimination of p-toluenesulfinic acid yields the final oxazole product. mdpi.comorganic-chemistry.org

This method has been improved by conducting the reaction in ionic liquids, which serve as green solvents and can be recycled multiple times without significant loss of yield. organic-chemistry.org The one-pot synthesis of 4,5-disubstituted oxazoles has been achieved with high yields using TosMIC, aliphatic halides, and various aldehydes in these recyclable solvents. organic-chemistry.org The facile preparation of mono- and disubstituted oxazoles from TosMIC reagents and aldehydes has also been described. nih.govacs.org

1,3-Dipolar Cycloaddition Strategies for Oxazole Formation

1,3-dipolar cycloaddition reactions offer another pathway to the oxazole ring system. Nitriles can undergo a 1,3-dipolar addition with a ketocarbene to form an oxazole. cutm.ac.in More complex strategies, such as intermolecular [2+2+1] cycloadditions, have been developed to synthesize 2,4,5-trisubstituted oxazoles. researchgate.netnih.gov One such strategy involves the reaction of two aryl aldehydes and a nitrile, where one aldehyde acts as a carbanion equivalent. nih.gov This approach is notable for its use of common and readily available starting materials. nih.gov

Other [2+2+1] cycloaddition protocols for synthesizing oxazoles often utilize an alkyne, a nitrile, and an oxygen source, proceeding through the formation of new C-N and C-O bonds. nih.gov An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides has also been reported as a green and sustainable method for oxazole synthesis. rsc.org

Cycloisomerization of Propargylic Amides

The cycloisomerization of propargylic amides has emerged as a significant and versatile method for constructing the oxazole ring. rroij.comclockss.orgrroij.com This transformation can be catalyzed by various transition metals, including gold, palladium, and iron. clockss.org Gold-catalyzed cycloisomerization, in particular, has received considerable attention. rroij.comclockss.orgrroij.com

One-pot syntheses have been developed where propargylic alcohols react with amides in the presence of a gold catalyst to form the corresponding oxazoles. clockss.orgcrossref.org For example, 3-trimethylsilylpropargylic alcohols react with amides via a gold-catalyzed propargylic substitution followed by cycloisomerization. clockss.org The reaction of p-chlorobenzamide in one such synthesis has been shown to furnish the corresponding oxazole in good yield. clockss.org Silica (B1680970) gel has also been used to mediate the cycloisomerization of propargylic amides under mild conditions to produce polysubstituted oxazoles. nih.gov

Data Tables

Table 1: Overview of Synthetic Methodologies for Chlorinated Oxazoles

| Synthesis Method | Key Reactants | Typical Products | Notes on Chlorination |

| Robinson-Gabriel Synthesis | 2-Acylamino-ketones | Substituted oxazoles | Adaptable for chlorinated precursors. |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | 2,5-Disubstituted oxazoles | Can result in direct chlorination of the oxazole ring. prezi.comwikipedia.org |

| Bredereck Reaction | α-Haloketones, Amides | 2,4-Disubstituted oxazoles | Directly incorporates a halogenated starting material. |

| Van Leusen Synthesis | Aldehydes, TosMIC | 5-Substituted oxazoles | Can be adapted for chlorinated aldehydes. |

| 1,3-Dipolar Cycloaddition | Varies (e.g., Nitriles, Alkynes) | Polysubstituted oxazoles | Dependent on the specific chlorinated precursors used. |

| Cycloisomerization | Propargylic amides | Substituted oxazoles | Can utilize chlorinated amides or other precursors. clockss.org |

Targeted Synthesis of 4-Chloro-oxazole Scaffolds

The synthesis of 4-chloro-oxazoles can be achieved through various strategic approaches, either by direct chlorination of a pre-formed oxazole ring or by constructing the ring from chlorinated precursors.

Direct Chlorination and Halogenation Protocols

Direct chlorination offers a straightforward route to 4-chloro-oxazoles, provided the substrate is stable to the reaction conditions and regioselectivity can be controlled. One effective method involves the C2-lithiation of an oxazole followed by quenching with an electrophilic chlorine source. For instance, the treatment of an oxazole with a strong base like n-butyllithium (nBuLi) at low temperatures generates a lithiated intermediate. Subsequent reaction with hexachloroethane (B51795) introduces a chlorine atom selectively at the C2 position. scispace.com While this specific example targets the C2 position, similar strategies involving directed metallation could potentially be adapted for C4-chlorination, depending on the substitution pattern of the oxazole.

Another approach is the oxidative chlorination of substituted oxazoles. The chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile in aqueous acetic acid has been shown to produce 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. researchgate.net This transformation highlights a method where the chlorine is introduced onto the oxazole ring under oxidative conditions.

The Fischer oxazole synthesis, a classic method involving the reaction of a cyanohydrin with an aldehyde in the presence of hydrogen chloride, can sometimes lead to chlorinated byproducts. wikipedia.org Although not a direct chlorination of the final oxazole, chlorination of the oxazole ring can occur under the reaction conditions, yielding products such as 2,5-bis(4-bromophenyl)-4-chlorooxazole. wikipedia.org

Synthesis from Specific Halogenated Precursors (e.g., Substituted Benzoic Acids, Dichloropropanone)

Building the oxazole ring from readily available chlorinated starting materials is a robust and widely used strategy. A prominent example involves the reaction of a substituted benzamide (B126) with a halogenated ketone, a variant of the Bredereck synthesis. ijpsonline.comresearchgate.net In this pathway, a substituted benzoic acid is first converted to its corresponding benzoyl chloride, typically using thionyl chloride. ijpsonline.comresearchgate.net The benzoyl chloride is then treated with ammonium (B1175870) hydroxide (B78521) to form the primary benzamide. The key cyclization step involves reacting this benzamide with 1,3-dichloropropanone, which directly yields the 4-chloromethyl-2-aryloxazole scaffold. ijpsonline.comresearchgate.net This method is particularly valuable as it assembles the desired chlorinated heterocycle from simple, acyclic precursors.

The table below summarizes this synthetic approach.

| Step | Reactants | Reagents | Product | Citation |

| 1 | Substituted Benzoic Acid | Thionyl Chloride, DMF (cat.) | Substituted Benzoyl Chloride | ijpsonline.comresearchgate.net |

| 2 | Substituted Benzoyl Chloride | Ammonium Hydroxide | Substituted Benzamide | ijpsonline.comresearchgate.net |

| 3 | Substituted Benzamide | 1,3-Dichloropropanone | 4-Chloromethyl-2-aryloxazole | ijpsonline.comresearchgate.net |

Photoisomerization Routes from Isoxazole (B147169) Precursors

The photochemical rearrangement of isoxazoles into oxazoles is a well-established, atom-economical transformation. nih.gov This process, typically initiated by UV irradiation (200–330 nm), proceeds through the homolytic cleavage of the weak N–O bond to form an acyl azirine intermediate, which then rearranges to the more stable oxazole. nih.govaip.org This method has been successfully applied to produce a variety of di- and trisubstituted oxazoles. vapourtec.comacs.org The efficiency of the reaction can be significantly enhanced using continuous flow technology, which allows for shorter reaction times, improved scalability, and minimized photodegradation compared to traditional batch methods. acs.orgorganic-chemistry.org

For the synthesis of 4-chloro-oxazoles, this strategy requires a correspondingly substituted isoxazole precursor. The irradiation of methyl 4-chloro-5-phenylisoxazole-3-carboxylate, for example, yields the corresponding oxazole product. nih.govresearchgate.net

The photoisomerization of methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC) to methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate has been the subject of detailed mechanistic investigation using matrix-isolation FTIR spectroscopy and computational studies. nih.govsci-hub.se Upon in-situ UV irradiation (λ > 235 nm) in a low-temperature argon matrix, MCPIC transforms into the corresponding oxazole. nih.govresearchgate.net The identification of azirine and nitrile-ylide intermediates within the irradiated matrix provides direct evidence for their role in the reaction mechanism. nih.govsci-hub.se The proposed pathway involves the initial N-O bond cleavage of the isoxazole to form a vinylnitrene, which rapidly collapses to a 2H-azirine intermediate. aip.org This azirine then undergoes C-C bond cleavage to produce a nitrile ylide, which subsequently cyclizes to form the final oxazole product. aip.orgnih.gov

The key intermediates identified in the transformation are summarized below.

| Precursor | Condition | Key Intermediates | Final Product | Citation |

| Methyl 4-chloro-5-phenylisoxazole-3-carboxylate | UV irradiation (λ > 235 nm) | Azirine, Nitrile-ylide | Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate | nih.govsci-hub.se |

Thermally Induced Rearrangement Pathways Involving Azirine Intermediates

While photoirradiation is a common method to induce isoxazole-to-oxazole rearrangement, thermal pathways involving azirine intermediates also provide a viable route to oxazoles. uc.ptresearchgate.net 2H-Azirines, which are key intermediates in the photochemical route, can also be generated through other means and subsequently rearranged to oxazoles upon heating. aip.orguc.pt

The thermal ring expansion of 2-acyl-2H-azirines can lead to oxazole structures. uc.pt For instance, the thermolysis of methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates results in a high-yield conversion to 4-halo-5-phenyl-1,3-oxazole-2-carboxylates. uc.pt This reaction proceeds via C2-C3 bond cleavage and subsequent cyclization. uc.pt It was demonstrated that this thermal process does not proceed through an initial rearrangement to an isoxazole, as the corresponding isoxazole was found to be stable under the same heating conditions. uc.pt This confirms a direct thermal rearrangement from the azirine to the oxazole. This pathway is particularly useful as it offers an alternative to photochemical methods and can be applied to azirines synthesized from different precursors, such as haloazidoalkenes. uc.pt

Modern Catalytic Methods for Oxazole Synthesis

Modern organic synthesis has seen a surge in the development of catalytic methods for constructing heterocyclic rings, and oxazoles are no exception. These methods often offer high efficiency, broad substrate scope, and mild reaction conditions. While not always directly targeting 4-chloro-oxazoles, these catalytic systems provide powerful tools that could be adapted for their synthesis.

Palladium-catalyzed reactions are prominent in this area. Highly regioselective methods for the direct arylation of the oxazole ring at either the C2 or C5 position have been developed using various phosphine (B1218219) ligands and solvent systems. nih.gov Another innovative palladium-catalyzed approach involves the synthesis of oxazoles from simple amides and ketones through sequential C-N and C-O bond formations. organic-chemistry.org This method uses a palladium acetate (B1210297) catalyst with CuBr₂ as a promoter and K₂S₂O₈ as an oxidant. organic-chemistry.org

Copper catalysis is also widely employed. Copper(II) triflate has been used to catalyze the combination of diazoketones with amides to form 2,4-disubstituted oxazoles. tandfonline.com Furthermore, copper-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org

Gold catalysts have emerged for the synthesis of oxazoles from acetylenes and nitriles, using an N-oxide as the oxygen atom source. scientificupdate.com Other metal-free catalytic approaches have also been reported, including iodine(III)-catalyzed reactions and the use of t-BuOOH/I₂ for domino oxidative cyclizations. organic-chemistry.orgscientificupdate.com

A summary of selected modern catalytic methods is presented in the table below.

| Catalyst System | Reaction Type | Substrates | Product Type | Citation |

| Palladium Acetate / CuBr₂ | Sequential C-N/C-O Cyclization | Amides, Ketones | Substituted Oxazoles | organic-chemistry.org |

| Pd(PPh₃)₄ / CuI | Direct Arylation | 4-Substituted Oxazoles, Aryl Bromides | 2,4-Disubstituted Oxazoles | ijpsonline.comtandfonline.com |

| Copper(II) Triflate | Cyclization | Diazoketones, Amides | 2,4-Disubstituted Oxazoles | tandfonline.com |

| Gold (heterogeneous) | Cyclization | Acetylenes, Nitriles, N-Oxides | Substituted Oxazoles | scientificupdate.com |

| Iodine(III) / m-CPBA | Oxidative Cyclization | Acetylenes, Nitriles | Substituted Oxazoles | scientificupdate.com |

| DMAP | Acylation | (Benzo)oxazoles, Acid Chlorides | 2-Keto-oxazoles | sci-hub.st |

| Nickel catalyst | Suzuki-Miyaura Coupling | Carboxylic Acids, Amino Acids, Boronic Acids | 2,4,5-Trisubstituted Oxazoles | ijpsonline.comtandfonline.com |

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective routes to complex molecular architectures. In the context of 4-chloro-oxazole synthesis, several metals have demonstrated utility in facilitating the key cyclization step.

Copper-catalyzed reactions are well-regarded for their cost-effectiveness and unique reactivity. A highly efficient copper-catalyzed tandem oxidative cyclization has been developed to produce polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org This method provides an attractive alternative for synthesizing oxazole derivatives. organic-chemistry.org For instance, the reaction of enamides in the presence of a copper(II) catalyst can lead to the formation of 2,5-disubstituted oxazoles through vinylic C-H bond functionalization at room temperature. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and O2, which yields trisubstituted oxazoles. organic-chemistry.org

A specific protocol for the synthesis of 2,4,5-trisubstituted oxazoles involves the reaction of benzamide and pentane-2,4-dione in the presence of a copper(I) bromide catalyst and potassium persulfate as an oxidant. The reaction is typically carried out in a sealed vessel under an argon atmosphere at elevated temperatures. rsc.org

Table 1: Examples of Copper-Catalyzed Synthesis of Oxazole Derivatives

| Entry | Amide | Diketone/Alkyne | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | Benzamide | Pentane-2,4-dione | CuBr | K₂S₂O₈ | 1,1,2,2-Tetrachloroethane | 140 | - | rsc.org |

| 2 | 4-Bromobenzamide | Pentane-2,4-dione | CuBr | K₂S₂O₈ | 1,1,2,2-Tetrachloroethane | 140 | 68 | rsc.org |

| 3 | Enamides | - | Cu(II) | - | - | RT | Good | organic-chemistry.org |

| 4 | Amines | Alkynes | Cu(I) | O₂ | - | - | Moderate | nih.gov |

Yields are for isolated products. Specific yield for entry 1 was not provided in the source.

Rhodium(II) catalysts are particularly effective in promoting reactions involving diazo compounds, which serve as carbene precursors. organic-chemistry.org An efficient one-step synthesis of multi-functionalized oxazole derivatives can be achieved in high yields through the dirhodium(II)-catalyzed reaction of styryl diazoacetate with aryl oximes under mild conditions. nih.gov For example, the reaction between styryl diazoacetate and the oxime of 4-chlorobenzaldehyde, catalyzed by rhodium acetate, yields 4-styryl-5-methoxyoxazole in 82% isolated yield. nih.gov This process is a significant improvement for the synthesis of 5-methoxyoxazoles from diazoacetates compared to previously reported methods. nih.gov

The mechanism is believed to involve the rhodium(II)-catalyzed extrusion of dinitrogen from the styryldiazoacetate to form a metal carbene, which then reacts with the oxime to generate an azomethine ylide intermediate that subsequently cyclizes. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. In the synthesis of substituted oxazoles, palladium catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds. A versatile method for synthesizing variously substituted oxazoles starts from ethyl 2-chlorooxazole-4-carboxylate, employing a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of a range of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles. nih.govresearchgate.net

Direct arylation of the oxazole ring is another powerful palladium-catalyzed transformation. For instance, 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles can be synthesized through the regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org The use of specific phosphine ligands can direct the arylation to either the C-2 or C-5 position with high regioselectivity. organic-chemistry.org

Table 2: Palladium-Catalyzed Synthesis of Substituted Oxazoles

| Starting Material | Coupling Partner | Catalyst System | Product Type | Citation |

| Ethyl 2-chlorooxazole-4-carboxylate | Various | Pd catalyst | 2,4-, 2,5-, and 2,4,5-substituted oxazoles | nih.govresearchgate.net |

| Ethyl oxazole-4-carboxylate | (Hetero)aryl halides | Pd catalyst | 2-(Hetero)arylated and 2,5-di(hetero)arylated oxazoles | organic-chemistry.org |

| 4-Substituted oxazole | Aryl bromide | Pd(PPh₃)₄/CuI | 2,4-Disubstituted oxazole | ijpsonline.comtandfonline.com |

Rhodium(II)-Catalyzed Carbene Insertions

Metal-Free Annulation Protocols

While transition-metal catalysis offers powerful synthetic tools, the development of metal-free alternatives is a growing area of interest due to concerns about cost, toxicity, and residual metal contamination in final products. sci-hub.se Several metal-free annulation protocols for the synthesis of oxazoles have been reported.

One such approach involves the [2 + 2 + 1] annulation of alkynes, nitriles, and an oxygen atom source, such as iodosobenzene (B1197198) (PhIO), in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or triflimide (Tf₂NH). researchgate.net This method allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. researchgate.net Another strategy is the t-BuOOH/I₂-mediated domino oxidative cyclization, which provides a facile, one-pot, transition-metal-free process for synthesizing various polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

A recently developed strategy involves the C–O bond cleavage of an ester using amines to synthesize substituted oxazoles. This reaction proceeds smoothly under metal-free conditions, combining C–O bond cleavage with C–N and C–O bond formation in a single pot to afford the desired products in moderate to excellent yields. rsc.orgresearchgate.net

Green Chemistry Approaches in 4-Chloro-oxazole Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.comroyalsocietypublishing.org In the synthesis of oxazole derivatives, green approaches such as microwave-assisted synthesis have gained prominence. ijpsonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. tsijournals.commdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various oxazole derivatives. ijpsonline.comijpsonline.com

For instance, the synthesis of 2,4-disubstituted oxazole compounds has been achieved by reacting para-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF under microwave irradiation at 138°C for 20 minutes. tandfonline.com Another example is the microwave-assisted [3 + 2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles. acs.org The reaction is carried out in isopropanol (B130326) with potassium phosphate (B84403) as the base under microwave irradiation. acs.org The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has also been accomplished under microwave irradiation from a mixture of p-substituted 2-bromoacetophenone and urea in DMF. ijpsonline.com

The use of microwave irradiation can significantly enhance the efficiency of cyclization reactions, such as the conversion of N-benzoylaminoethanol to 2-phenyl-2-oxazolines, with excellent yields achieved in a fraction of the time required for conventional heating. ijpsonline.com

Table 3: Examples of Microwave-Assisted Oxazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product Type | Citation |

| p-Substituted 2-bromoacetophenone | Urea | - | DMF | MW, 138°C, 20 min | 2,4-Disubstituted oxazoles | tandfonline.com |

| Substituted aryl aldehyde | TosMIC | K₃PO₄ | Isopropanol | MW, 60°C, 8 min | 5-Substituted oxazoles | acs.org |

| p-Substituted 2-bromoacetophenone | Urea | - | DMF | MW | 2-Amino-4-(p-substituted phenyl)-oxazoles | ijpsonline.com |

| N-Benzoylaminoethanol | - | PPE | CHCl₃ | MW, 70°C, 8 min | 2-Phenyl-2-oxazolines | ijpsonline.com |

Utilization of Biocatalysts (e.g., Natural Clay)

The use of biocatalysts represents a significant advancement in green chemistry for the synthesis of heterocyclic compounds like oxazoles. Natural clays (B1170129), in particular, have been identified as effective, inexpensive, and environmentally benign catalysts. ias.ac.in They can function as either Brønsted or Lewis acids and are capable of catalyzing a variety of organic transformations. ias.ac.inresearchgate.net

In the context of oxazole synthesis, researchers have successfully employed natural clays for the condensation reactions that form the core oxazole ring. One study reported the synthesis of novel 2,4-disubstituted oxazoles through the condensation of substituted acetophenone (B1666503) with urea or thiourea (B124793) in the presence of natural clay as a biocatalyst. tandfonline.comsemanticscholar.org This method is noted for proceeding under green media and providing good product yields. tandfonline.comsemanticscholar.org The use of different types of natural clay has been explored to optimize these reactions. tandfonline.com

| Catalyst Type | Reactants | Product Type | Reference |

| Natural Red Clay | Substituted Acetophenone, Urea/Thiourea | 2,4-Disubstituted Oxazoles | tandfonline.com, semanticscholar.org |

| Natural White Clay | Substituted Acetophenone, Urea/Thiourea | 2,4-Disubstituted Oxazoles | tandfonline.com, semanticscholar.org |

| Natural Black Clay | Substituted Acetophenone, Urea/Thiourea | 2,4-Disubstituted Oxazoles | tandfonline.com, semanticscholar.org |

Application of Ionic Liquid Solvents

Ionic liquids (ILs) have emerged as highly effective green solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and recyclability. organic-chemistry.org They are composed of organic cations and various anions, with 1,3-dialkylimidazolium being a common cation. mdpi.com For oxazole synthesis, ILs have been particularly useful in facilitating the van Leusen reaction, a cornerstone method for creating the oxazole ring from tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov

An improved one-pot van Leusen synthesis for 4,5-disubstituted oxazoles uses various aldehydes, aliphatic halides, and TosMIC in an ionic liquid medium. organic-chemistry.orgorganic-chemistry.org Optimization studies have shown that using potassium carbonate (K₂CO₃) as a base in 1-butyl-3-methylimidazolium bromide ([bmim]Br) at room temperature provides excellent yields. organic-chemistry.org A key advantage of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant drop in product yield. organic-chemistry.orgorganic-chemistry.orgijpsonline.com This methodology is effective for a range of aldehydes, with aromatic aldehydes bearing electron-withdrawing groups showing higher reactivity. organic-chemistry.orgnih.gov

| Ionic Liquid | Base | Reusability | Outcome | Reference |

| [bmim]Br | K₂CO₃ | Reused up to 6 times | High yields of 4,5-disubstituted oxazoles; minimal loss of yield upon reuse. | ijpsonline.com, organic-chemistry.org |

| [bmim][BF₄] | K₂CO₃ | Investigated as solvent | Effective green solvent for the synthesis protocol. | organic-chemistry.org |

| [bmim][PF₆] | K₂CO₃ | Investigated as solvent | Offers advantages of non-volatility and thermal stability. | organic-chemistry.org |

| [PAIM][NTf₂] | Task-specific base | Not specified | Used for sequential van Leusen-Suzuki/Heck/Sonogashira couplings. nih.gov | ijpsonline.com |

Development of Recyclable Nanocatalysts

The field of nanotechnology has introduced highly efficient and recyclable catalysts for organic synthesis. researchgate.net For the production of oxazole derivatives, magnetic nanocatalysts have gained significant attention because they can be easily separated from the reaction medium using an external magnetic field, allowing for simple recovery and reuse. jsynthchem.comjsynthchem.com These catalysts typically consist of a magnetic core, such as iron(III) oxide (Fe₃O₄), coated with a protective shell (e.g., silica, SiO₂) that is functionalized with a catalytically active species. jsynthchem.comacs.org

One such novel catalyst, a copper(II) complex immobilized on the surface of functionalized magnetic nanoparticles ([Fe₃O₄@SiO₂-IM-CuCl₂]), has proven to be highly efficient for preparing oxazole derivatives. jsynthchem.com This nanocatalyst can be recycled and reused at least six times without a significant reduction in its catalytic activity. jsynthchem.com Similarly, other research has focused on Fe₃O₄ nanoparticles functionalized with benzo[d]oxazole and manganese ([Fe₃O₄@Benzo[d]oxazole@Mn]) as a recyclable catalyst for synthesizing other heterocyclic compounds, demonstrating the versatility of this approach. jsynthchem.com The development of these catalysts aligns with green chemistry principles by offering high durability, excellent turnover numbers, and applicability to gram-scale synthesis. acs.org

| Nanocatalyst | Key Features | Reusability | Application | Reference |

| Fe₃O₄@SiO₂-IM-CuCl₂ | Copper(II) complex on a magnetic core-shell support. | At least 6 cycles without significant loss of activity. | Synthesis of oxazole derivatives from benzylamine (B48309) and benzil. | jsynthchem.com |

| Fe₃O₄@SiO₂@(‐CH₂)₃OWO₃H | Tungstic acid stabilized on magnetic nanoparticles. | Not specified. | Synthesis of 1,3-oxazoles. | researchgate.net |

| Fe₃O₄@Benzo[d]oxazole@Mn | Manganese complex on a functionalized magnetic nanoparticle. | Recyclable, maintains activity after several steps. | Synthesis of 1,4-dihydropyridine (B1200194) derivatives (demonstrates principle). | jsynthchem.com |

| Cu(II)-OHPC-Fe₃O₄ | Copper-supported functionalized Fe₃O₄ NPs. | Reused up to 17 times. | Synthesis of coumarins (demonstrates high reusability of similar catalysts). | mdpi.com |

Continuous Flow Chemistry for 4-Chloro-oxazole Production

Continuous flow chemistry, particularly utilizing microreactor technologies, has become a powerful tool for process intensification in the synthesis of fine chemicals and pharmaceuticals. cetjournal.itchim.it This approach offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and precise control over reaction parameters. mdpi.comeurekaselect.com These benefits often lead to higher yields, improved product purity, and faster reaction times, making it an ideal platform for the synthesis of functionalized heterocycles like oxazoles. ucd.ieacs.org

Microreactor Technologies in Oxazole Synthesis

Microreactors, which feature channels with sub-millimeter dimensions, provide an exceptionally high surface-to-volume ratio, facilitating rapid heat exchange and mixing. mdpi.commdpi.com This characteristic is particularly advantageous for managing highly exothermic reactions or for processes involving unstable intermediates, which can be problematic in large-scale batch reactors. cetjournal.iteurekaselect.com

The synthesis of oxazoles has been successfully implemented in microstructured reactors. For instance, the oxidation of alkylideneoxazoles using molecular oxygen to produce hydroperoxymethyl oxazoles was performed in a flow setup to enhance safety and scalability. acs.org By elevating the temperature and pressure within the microreactor, researchers achieved high conversion rates in a significantly shorter time compared to batch conditions. acs.org This demonstrates the potential of microreactors to enable reactions under conditions that would be unsafe in conventional apparatus. eurekaselect.comacs.org Automated microreactor systems have also been developed for high-throughput screening and optimization of reaction conditions for synthesizing libraries of substituted oxazoles. mit.edu

| Reaction | Reactor Type | Conditions | Result | Reference |

| Oxidation of alkylideneoxazoles | Microstructured reactor with liquid recycle loop | T = 100 °C, P = 18 bar(a) | ~90% conversion within 4 hours | acs.org |

| Photoisomerization of isoxazoles to oxazoles | UV-photo-reactor in continuous flow | Residence time = 20 min, 150 W lamp | High yields, scalable to 1.5 g of product over 12 hours | ucd.ie |

| Synthesis of 4,5-disubstituted oxazoles | Automated silicon microreactor | Not specified | Rapid library development and optimization | mit.edu |

Process Intensification Studies for Scalability

Process intensification refers to the development of novel equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. cetjournal.it Microreactor technology is a prime example of process intensification. mdpi.commdpi.com The ability to achieve rapid optimization and maintain consistent product quality makes continuous flow synthesis highly amenable to scaling up production. acs.org

Scalability in flow chemistry is typically achieved through "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel, rather than by increasing the size of a single reactor. mdpi.com This approach preserves the optimal heat and mass transfer characteristics of the small channels. mdpi.com Studies have demonstrated the robustness of continuous flow processes for generating gram quantities of oxazole products. ucd.ieacs.org For example, a continuous photochemical process for converting isoxazoles to oxazoles was successfully operated for 12 hours to produce 1.5 grams of the desired product, showcasing the stability and scalability of the system. ucd.ie The integration of sensors and automated feedback loops into these systems further allows for real-time optimization and control, which is crucial for efficient and reliable large-scale manufacturing. mdpi.commit.edu

Chemical Reactivity and Mechanistic Studies of 4 Chloro Oxazole

Electrophilic Substitution Reactions

Electrophilic substitution on the oxazole (B20620) ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. thieme-connect.de However, the presence and nature of substituents can significantly influence the outcome of these reactions.

Regioselectivity and Directing Effects of the Chloro Substituent

The oxazole ring itself directs electrophilic attack primarily to the C5 position, followed by the C4 and C2 positions. tandfonline.comscribd.comderpharmachemica.com The presence of a chloro substituent at the C4 position further influences this regioselectivity. Chlorine is an electron-withdrawing group, which generally deactivates the aromatic ring towards electrophilic substitution. chemrxiv.org However, it can also direct incoming electrophiles, albeit with less control compared to strongly activating or deactivating groups. In the context of 4-chloro-oxazole, the chloro group's inductive effect further deactivates the ring, making electrophilic substitution even more difficult. Any potential electrophilic attack would still be favored at the most reactive C5 position.

Influence of Electron-Donating Groups on Reactivity

The presence of electron-donating groups (EDGs) on the oxazole ring can significantly enhance its reactivity towards electrophiles. tandfonline.comcopbela.orgnumberanalytics.com EDGs increase the electron density of the ring, making it more susceptible to attack by electrophilic species. total-synthesis.com For instance, an EDG at the C2 or C5 position of 4-chloro-oxazole would activate the ring and facilitate electrophilic substitution, which would still predominantly occur at the C5 position if available. derpharmachemica.com

Specific Examples: Nitration, Sulfonation, Halogenation at C5

Carrying out nitration and sulfonation on an unsubstituted oxazole ring is difficult. scribd.compharmaguideline.com This difficulty is compounded in 4-chloro-oxazole due to the deactivating chloro group. Nitration, typically performed with a mixture of nitric acid and sulfuric acid, has been achieved on substituted oxazoles, such as the nitration of 2-phenyloxazole (B1349099) to furnish (p-nitrophenyl)oxazole. scribd.comnih.govgoogle.com

Halogenation, another key electrophilic substitution reaction, can be used to introduce halogen atoms onto the oxazole ring. For instance, bromination of 2-phenyloxazole results in 5-bromo-2-phenyloxazole. scribd.com In the case of 4-chloro-oxazole, halogenation at the C5 position would be the expected outcome, although the reaction would require forcing conditions due to the deactivated nature of the ring. The synthesis of 4- and 5-halo-oxazoles has been noted as challenging, with few direct methods available. muni.czthieme-connect.com

Nucleophilic Substitution Reactions at C4 and Other Positions

Nucleophilic substitution reactions on the oxazole ring are generally uncommon but can occur, particularly when the ring is substituted with electron-withdrawing groups or good leaving groups. tandfonline.compharmaguideline.com

Electronic Activation by the Chloro Group at C4 for C2 Attack

The presence of an electron-withdrawing substituent at the C4 position, such as a chloro group, facilitates nucleophilic attack at the most electron-deficient C2 position. pharmaguideline.compharmdbm.com This is because the C2 position in the oxazole ring is inherently the most electron-deficient and therefore the most susceptible to nucleophilic attack. The chloro group at C4 enhances this electrophilicity through its inductive electron-withdrawing effect. Consequently, a halogen atom at the C2 position of an oxazole ring can be readily displaced by a nucleophile, especially with an activating group at C4. scribd.comderpharmachemica.compharmaguideline.com

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogenated Azoles

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. rsc.orgosti.gov This reaction typically proceeds through a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex, or via a concerted SN2-type mechanism. rsc.orgosti.govmasterorganicchemistry.com The rate of SNAr reactions is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negative charge of the intermediate. masterorganicchemistry.com

Competition between Direct Substitution and Ring-Opening Pathways

While direct nucleophilic substitution is a key reaction pathway for halo-oxazoles, the stability of the oxazole ring is a crucial factor. Under certain conditions, particularly with strong nucleophiles or in the presence of certain metal catalysts, ring-opening can compete with or even dominate over direct substitution. For instance, some metallated oxazole intermediates, especially those derived from lithium or magnesium, can be unstable and prone to ring fragmentation. uni-muenchen.de However, the use of zinc-based reagents like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl) has been shown to form zincated species that are more stable and less prone to ring-opening, thus favoring subsequent functionalization reactions. uni-muenchen.deresearchgate.net

The reaction conditions, including the nature of the nucleophile, the solvent, and the temperature, play a critical role in determining the predominant pathway. For example, the reaction of pyrimidines with certain nucleophiles can lead to ring-opening to form iminoenamines, which can then be used to construct different heterocyclic systems. nih.gov While not specific to 4-chloro-oxazole, this illustrates the principle of ring-opening as a potential reactive pathway in nitrogen-containing heterocycles.

Comparative Reactivity Order of Halogen Displacement (C2 vs. C4 vs. C5)

The position of the halogen on the oxazole ring significantly influences its reactivity towards nucleophilic displacement. The generally accepted order of reactivity for halogen displacement is C2 >> C4 > C5. scribd.comthepharmajournal.com This order is attributed to the electronic properties of the oxazole ring, where the C2 position is the most electron-deficient and thus most susceptible to nucleophilic attack. scribd.comthepharmajournal.com

Several factors contribute to this reactivity order:

Inductive Effect: The electron-withdrawing nitrogen atom at position 3 has a strong activating effect on the C2 position.

Aromaticity: The stability of the intermediate formed during the substitution reaction also plays a role.

Predictive models based on computational chemistry have been developed to rationalize and predict the site-selectivity of reactions on halogenated heteroarenes. While bond dissociation energy (BDE) alone is not a reliable predictor, factors like the electrostatic potential (ESP) at the carbon atom bearing the halogen have shown better correlation with experimental outcomes. nih.gov For oxazoles, both experimental results and computational models generally support the higher reactivity of the C2 position for halogen displacement. thepharmajournal.comnih.gov

Metalation Chemistry of 4-Chloro-oxazole

The direct deprotonation of the oxazole ring, or metalation, is a powerful tool for its functionalization. The acidity of the C-H bonds on the oxazole ring follows the order C2 > C5 > C4. thepharmajournal.com This inherent acidity allows for regioselective deprotonation using strong bases.

Regioselective Deprotonation Strategies

The differing pKa values of the protons at the C2, C4, and C5 positions enable selective functionalization through a sequential deprotonation strategy. researchgate.netresearchgate.net By carefully choosing the base and reaction conditions, it is possible to deprotonate a specific position. For instance, a strong lithium base like n-butyllithium (n-BuLi) will typically deprotonate the most acidic C2 position. ed.ac.uksci-hub.se If the C2 position is blocked, deprotonation can occur at the C5 position. thieme-connect.describd.com

The use of sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA), can also influence the regioselectivity of deprotonation. scribd.com Furthermore, the "halogen dance" reaction, a base-catalyzed intramolecular halogen migration, can be utilized to access specific halo-oxazole isomers that are not directly accessible. researchgate.net

Formation of Organometallic Intermediates (e.g., Lithiated, Zincated Oxazoles)

Deprotonation of 4-chloro-oxazole with organolithium reagents leads to the formation of highly reactive lithiated oxazole intermediates. thieme-connect.describd.com These intermediates are powerful nucleophiles that can react with a wide range of electrophiles. researchgate.netscribd.com However, the stability of these lithiated species can be a concern, as they can be prone to ring-opening. uni-muenchen.de

To overcome this instability, transmetalation of the lithiated intermediate with a metal salt, such as zinc chloride (ZnCl₂), is often performed. ed.ac.uk This generates a more stable organozinc (zincated) intermediate. researchgate.netuni-muenchen.de Zincated oxazoles, particularly those prepared using TMPZnCl·LiCl, exhibit greater stability and are less susceptible to ring fragmentation. uni-muenchen.deresearchgate.net These zincated reagents readily participate in various cross-coupling reactions, such as Negishi coupling. researchgate.neted.ac.uk

| Reagent | Intermediate | Stability | Subsequent Reactions |

| n-Butyllithium | Lithiated oxazole | Can be unstable, prone to ring-opening | Reaction with various electrophiles |

| TMPZnCl·LiCl | Zincated oxazole | More stable, less prone to ring-opening | Negishi cross-coupling, acylations, allylations |

Stability and Subsequent Reactivity of Metallated 4-Chloro-oxazoles

The stability of metallated 4-chloro-oxazoles is crucial for their synthetic utility. As mentioned, zincated oxazoles are generally more stable than their lithiated counterparts. uni-muenchen.deresearchgate.net This enhanced stability allows for a broader range of subsequent reactions to be performed with higher yields and fewer side products.

Once formed, these metallated intermediates can react with a variety of electrophiles to introduce new functional groups onto the oxazole ring. Common reactions include:

Quenching with electrophiles: Reaction with simple electrophiles like deuterium (B1214612) oxide (D₂O) or alkyl halides. thieme-connect.de

Cross-coupling reactions: Palladium-catalyzed reactions such as Negishi, Suzuki, and Stille couplings allow for the formation of C-C bonds with aryl, vinyl, or alkyl groups. ed.ac.ukresearchgate.net

Acylation and Allylation: Copper-mediated reactions can be used to introduce acyl and allyl groups. researchgate.net

The choice of the metal (lithium or zinc) and the reaction conditions can be tailored to achieve the desired reactivity and product.

Predictive Models for Site-Selective Metalations

Predicting the site of metalation in functionalized heterocycles is a key challenge in synthetic chemistry. Computational models have emerged as valuable tools for this purpose. Models based on the calculation of pKa values have shown a high degree of accuracy in predicting the regioselectivity of deprotonation using bases like TMPZnCl·LiCl. researchgate.net These models suggest that thermodynamic factors are the primary drivers of regioselectivity in these reactions. researchgate.net

For palladium-catalyzed C-H bond activation, which is another form of metalation, the regioselectivity can often be predicted by the acidity of the C-H bonds. researchgate.net In general, electron-withdrawing groups increase the acidity of nearby C-H bonds, making them more susceptible to deprotonation. researchgate.net However, other factors such as steric effects and the coordination of the metal to heteroatoms can also influence the outcome. nih.govresearchgate.net More complex models that consider distortion and electronic interaction energies within the transition state can provide a more nuanced understanding of regioselectivity. researchgate.net

Cross-Coupling Reactions Involving 4-Chloro-oxazole

The functionalization of the oxazole ring is a key strategy in the synthesis of complex molecules for various applications. Cross-coupling reactions have emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the oxazole core. 4-Chloro-oxazole derivatives are valuable substrates in these transformations due to the reactivity of the C-Cl bond.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, and 4-chloro-oxazoles can serve as effective coupling partners. ignited.in

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. 4-Aryl-2-chlorooxazoles have been shown to be effective coupling partners in Suzuki-Miyaura reactions. acs.org For instance, the reaction of 4-aryl-2-chlorooxazoles with various aryl and heteroaryl boronic acids, often accelerated by microwave irradiation, produces 2,4-disubstituted oxazoles in good to excellent yields. acs.org This methodology has also been applied to the synthesis of novel 4,4'-linked dioxazoles. acs.org Furthermore, regioselective Suzuki-Miyaura cross-coupling of 2,4-dihalooxazoles has been developed, allowing for the convergent synthesis of trisoxazoles. ignited.in The reaction of 4-chloro quinoline (B57606) derivatives with different boronic acids in the presence of a palladium catalyst is another example of the versatility of this reaction. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. While less common than Suzuki couplings for oxazoles, it offers a powerful alternative, particularly for creating sp²-sp³ and sp³-sp³ bonds. wikipedia.org The reaction mechanism involves the oxidative addition of the 4-chloro-oxazole to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the C-C bond. rsc.org The development of non-cryogenic metalation conditions for oxazole has facilitated the use of oxazole zincates in Negishi couplings. researchgate.net These reactions can be sensitive, and the choice of catalyst and ligands is crucial for success. rsc.orgbaranlab.org

Stille Coupling: The Stille reaction employs organotin compounds (organostannanes) as the nucleophilic partner. wikipedia.org This method is known for its tolerance of a wide range of functional groups. In the context of 4-chloro-oxazoles, Stille coupling can be used to introduce various substituents. For example, after an initial Suzuki-Miyaura coupling on a 2,4-dihalooxazole, the remaining halogen at the 4-position can undergo a subsequent Stille coupling. ignited.in Oxazol-2-ylstannanes have been successfully used as nucleophiles in palladium-catalyzed cross-coupling reactions. ignited.inignited.in The general mechanism for the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. psu.edu

| Reaction Type | Oxazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Aryl-2-chlorooxazole | Aryl/Heteroaryl boronic acid | Pd catalyst, microwave | 2,4-Diaryl/heteroaryl-oxazole | acs.org |

| Suzuki-Miyaura | 2,4-Dihalooxazole | Aryl boronic acid | Pd catalyst | 2-Aryl-4-halooxazole | ignited.in |

| Negishi | 4-Chloro-oxazole derivative | Organozinc reagent | Pd catalyst | 4-Substituted oxazole | rsc.orgresearchgate.net |

| Stille | 2-Aryl-4-halooxazole | Organostannane | Pd catalyst | 2-Aryl-4-substituted oxazole | ignited.in |

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based systems, often offering different reactivity and selectivity. These reactions are particularly useful for the formation of C-N and C-O bonds.

The Ullmann condensation, a classic copper-catalyzed reaction, can be adapted for the arylation of nitrogen-containing heterocycles. While specific examples involving 4-chloro-oxazole are less documented in readily available literature, the general principles apply. The reaction typically involves a copper(I) salt, a ligand, and a base. Microwave assistance has been shown to accelerate these types of reactions. researchgate.net

More recent developments have led to domino copper-catalyzed processes for the synthesis of oxazoles from primary amides and 1,2-dihaloalkenes. thieme-connect.com Copper catalysts, such as copper(I) iodide (CuI), often in combination with ligands like phenanthroline, facilitate the cross-coupling of arenes. nih.gov These methods can tolerate a variety of functional groups. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Catalysts | Commonly copper(I) salts like CuI. | nih.gov |

| Ligands | Phenanthroline and its derivatives are often effective. | nih.gov |

| Reaction Types | Includes C-N and C-O bond formation, as well as arene cross-dimerization. | thieme-connect.comnih.gov |

| Enhancements | Microwave irradiation can significantly reduce reaction times. | researchgate.net |

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly approach to forming new bonds, as it avoids the pre-functionalization of one of the coupling partners.

C-H Arylation: Palladium catalysts are commonly employed for the direct arylation of oxazoles. beilstein-journals.orgorganic-chemistry.org The C2 position of the oxazole ring is generally the most acidic and, therefore, the most reactive site for deprotonation and subsequent arylation. beilstein-journals.org However, with the appropriate choice of ligands and reaction conditions, arylation at other positions can be achieved. For instance, using specific phosphine (B1218219) ligands, palladium-catalyzed C5 arylation of oxazoles is favored in polar solvents, while C2 arylation is preferred in nonpolar solvents. organic-chemistry.org Arylation can be achieved with a range of aryl halides, including chlorides, bromides, and iodides, as well as triflates. beilstein-journals.orgorganic-chemistry.org Nickel-based catalytic systems have also been developed for the C-H arylation of oxazoles with phenol (B47542) derivatives and chloroarenes. rsc.orgnagoya-u.ac.jp

C-H Alkenylation: Similar to arylation, direct C-H alkenylation of oxazoles can be achieved using palladium or nickel catalysts. organic-chemistry.orgmdpi.com The use of Pd(PPh₃)₄ has been shown to efficiently catalyze the regioselective and stereospecific alkenylation of oxazoles with bromoalkenes. organic-chemistry.org Nickel catalysts, with the appropriate ligand, can also facilitate the C-H alkenylation of oxazoles with enol derivatives. rsc.org

C-H Alkylation: While less common than arylation and alkenylation, direct C-H alkylation of oxazoles is an area of ongoing research.

| Functionalization | Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|---|

| Arylation | Palladium/Phosphine ligand | Aryl halides, triflates | Regioselectivity tunable by solvent polarity. | organic-chemistry.org |

| Arylation | Nickel/dcype | Phenol derivatives, chloroarenes | Effective for electron-rich azoles. | rsc.orgnagoya-u.ac.jp |

| Alkenylation | Pd(PPh₃)₄ | Bromoalkenes | Regio- and stereospecific. | organic-chemistry.org |

| Alkenylation | Nickel/dcypt | Enol derivatives | Applicable to various azoles. | rsc.org |

Understanding the mechanisms of these catalytic cycles is crucial for optimizing reaction conditions and developing new, more efficient catalysts.

Palladium-Catalyzed Cross-Coupling: The general mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille) proceeds through a well-established catalytic cycle. researchgate.netuwindsor.ca

Oxidative Addition: The active Pd(0) catalyst reacts with the 4-chloro-oxazole to form a Pd(II) intermediate.

Transmetalation: The organometallic coupling partner (organoboron, -zinc, or -tin) transfers its organic group to the Pd(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Mechanistic studies on palladium-catalyzed C-N cross-coupling have provided insights into the resting state of the catalyst and the factors influencing reductive elimination. mit.edu The development of new ligands, such as EPhos, has been guided by mechanistic understanding to favor the desired catalytic pathway and improve reaction rates. nih.gov

Direct C-H Functionalization: The mechanism of direct C-H functionalization is more varied and can depend on the specific catalyst and substrates. One proposed pathway for palladium-catalyzed direct arylation involves a concerted metalation-deprotonation step. beilstein-journals.org Alternatively, a Pd(0)/Cu(I) co-catalyzed system may proceed through a cuprated oxazole intermediate that then undergoes transmetalation with a palladium complex. beilstein-journals.org

Direct C-H Functionalization Strategies (Arylation, Alkenylation, Alkylation)

Rearrangement Reactions of 4-Chloro-oxazole Derivatives

The Cornforth rearrangement is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.orgchemeurope.com This reaction proceeds through a nitrile ylide intermediate. While the provided outline specifies 4-chloro-oxazole, the Cornforth rearrangement is a characteristic reaction of 4-acyloxazoles, which can be synthesized from 4-chloro-oxazole derivatives. This rearrangement has been utilized in synthetic pathways to create more complex heterocyclic systems. researchgate.netchim.it

Photo-Induced Rearrangements (e.g., Isoxazole (B147169) to Oxazole)

The photochemical rearrangement of isoxazoles to oxazoles is a well-documented transformation that often proceeds through a series of reactive intermediates. sci-hub.seresearchgate.netconicet.gov.ar This isomerization is typically induced by UV light and involves the initial cleavage of the weak N-O bond in the isoxazole ring. sci-hub.seconicet.gov.arnih.gov

The generally accepted mechanism for this photoisomerization begins with the homolysis of the N-O bond, leading to the formation of a vinyl nitrene intermediate. sci-hub.seconicet.gov.ar This transient species can then rearrange to a 2H-azirine. Subsequent ring cleavage of the 2H-azirine produces a nitrile ylide, which then cyclizes to form the more stable oxazole ring. sci-hub.seconicet.gov.ar The identification of azirine and nitrile-ylide intermediates in the spectra of irradiated matrices has provided strong evidence for their roles in this mechanistic pathway. sci-hub.seresearchgate.net

For instance, the in-situ UV irradiation (λ > 235 nm) of matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate results in the formation of its corresponding oxazole, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, as the final photoproduct. researchgate.net Spectroscopic studies have been crucial in identifying the transient intermediates involved in this transformation. researchgate.net

Recent advancements have seen the development of continuous flow processes for the photochemical conversion of isoxazoles to oxazoles, allowing for the synthesis of a variety of di- and trisubstituted oxazole products in significant quantities. ucd.ie This methodology highlights the synthetic utility of this photo-induced rearrangement. ucd.ie

| Reactant | Product | Conditions | Intermediates |

| Methyl 4-chloro-5-phenylisoxazole-3-carboxylate | Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate | UV irradiation (λ > 235 nm), argon matrix | 2H-azirine, nitrile ylide |

Thermally Induced Rearrangements

Thermally induced rearrangements of oxazole derivatives can lead to the formation of other heterocyclic structures. For example, the thermolysis of certain 2-acyl-2H-azirines can lead to the formation of oxazoles. uc.pt It has been demonstrated that methyl 2-benzoyl-2-halo-2H-azirine-3-carboxylates undergo thermal ring expansion to yield 4-halo-5-phenyl-1,3-oxazole-2-carboxylates. uc.pt

The possibility of an initial formation of an isoxazole followed by rearrangement to the oxazole has been considered. However, studies have shown that heating a solution of isoxazole 3b (methyl 4-chloro-5-phenylisoxazole-3-carboxylate) in toluene (B28343) at reflux for an extended period does not result in a reaction, ruling out this pathway under these conditions. uc.pt This indicates that the thermal rearrangement of the 2H-azirine is the more likely route to the oxazole product. uc.pt

In a different context, thermally rearranged polybenzoxazoles (TR-PBOs) are prepared from o-hydroxy substituted polyimide precursors. nih.govacs.org The thermal treatment of these polyimides, typically between 350 and 450 °C, induces a rearrangement to form the polybenzoxazole structure. nih.govacs.org For instance, the thermal rearrangement temperature for 4Ph-OH, a precursor polyimide, shows a maximum weight loss rate at around 398 °C. acs.org

Unprecedented Rearrangements of Oxazole Nuclei

The oxazole ring can undergo rearrangements that are not strictly photo-induced or thermally induced under standard conditions. For example, the reaction of 3-chloro-5-phenyl-1,2,4-oxadiazole (B1283983) with methylhydrazine leads to a derivative that can undergo further rearrangement. researchgate.net

The synthesis of certain 5-substituted oxazoles via the van Leusen reaction can sometimes lead to rearranged products. For instance, the reaction of 3-formylindoles with tosylmethylisocyanide (TosMIC) can yield not only the expected 5-(3-indolyl)oxazoles but also rearranged indolyl primary enamines. mdpi.comnih.gov

Furthermore, unprecedented rearrangements have been observed in the synthesis of complex heterocyclic systems. A novel pyrimidine (B1678525) derivative containing three different heterocyclic substituents, including an oxazole, was synthesized in high yield, demonstrating the flexibility of these reactions in constructing complex molecules. mdpi.comnih.gov

Cycloaddition Reactions

4-Chloro-oxazoles can participate in various cycloaddition reactions, acting as either diene or dienophile components to construct more complex cyclic structures.

Diels-Alder Reactions of 4-Chloro-oxazoles as Diene Components

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org Oxazoles can function as dienes in these [4+2] cycloaddition reactions, particularly when activated. researchgate.netnih.gov The reactivity of the oxazole as a diene is enhanced by the addition of an alkyl group or a Brønsted or Lewis acid to the nitrogen atom. nih.gov This activation stabilizes the transition state and lowers the energy barrier of the reaction. nih.gov

The reaction of oxazoles with dienophiles like olefins or acetylenes can lead to the formation of pyridines or furans, respectively, often through unstable primary adducts that undergo further rearrangement. researchgate.net In some cases, the initial Diels-Alder adduct can be isolated. researchgate.net

Intramolecular Cycloadditions

Intramolecular cycloaddition reactions of oxazole derivatives provide a route to fused polycyclic systems. For instance, the photochemical intramolecular cycloaddition of 4- and 5-(o-vinylstyryl)oxazoles leads to the formation of fused oxazoline-benzobicyclo[3.2.1]octadiene structures. beilstein-journals.org These photoproducts can be unstable and may undergo subsequent ring-opening to form functionalized benzobicyclo[3.2.1]octenone derivatives. beilstein-journals.org

Another significant application is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method is used to synthesize fused isoxazolines and isoxazoles. nih.govmdpi.com For example, a simple and efficient route to novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] sci-hub.seresearchgate.netoxazole ring systems has been developed using an INOC reaction as the key step. nih.gov

| Reactant | Product | Reaction Type |

| 4-(o-vinylstyryl)oxazole | Fused oxazoline-benzobicyclo[3.2.1]octadiene | Photochemical intramolecular cycloaddition |

| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] sci-hub.seresearchgate.netoxazole | Intramolecular nitrile oxide cycloaddition |

[2+2], [3+2], and [4+2] Cycloaddition Pathways

Oxazoles and their derivatives are involved in various cycloaddition pathways beyond the standard Diels-Alder reaction.

[3+2] Cycloaddition: This type of reaction is fundamental for the synthesis of five-membered heterocyclic rings. researchgate.netsci-rad.com A common example is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes to produce isoxazolines or isoxazoles. nih.govrsc.org The reaction between nitrile N-oxides and carbonyl compounds can also lead to dioxazoline systems. researchgate.net

[4+2] Cycloaddition: As previously discussed, this is the well-known Diels-Alder reaction, where oxazoles can act as the 4π-electron diene component. wikipedia.orgresearchgate.netnih.gov

[2+2+2] Cycloaddition: While less common for oxazoles themselves, related strategies can be considered. A regioselective and metal-free [2+2+2] cycloaddition has been reported for the synthesis of a 1,2,4-benzenetricarboxylate derivative from different alkyne components. acs.org

The versatility of oxazoles in these cycloaddition reactions makes them valuable building blocks in the synthesis of a wide array of complex molecules and natural products. wikipedia.orgresearchgate.net

Metal-Catalyzed [2+3]-Cycloaddition

While direct studies on metal-catalyzed [2+3]-cycloadditions involving 4-chloro-oxazole are not extensively detailed in the provided search results, the reactivity of the broader oxazole class in such transformations offers significant insights. Oxazoles are known to participate in cycloaddition reactions, which are crucial for the synthesis of complex heterocyclic structures. nih.govrsc.org

Rhodium catalysts, in particular, have been shown to be effective in mediating reactions that lead to the formation of oxazole skeletons. nih.govcapes.gov.brnih.gov For instance, rhodium(II) catalysts can facilitate the reaction of nitriles with diazo compounds to produce 4-functionalized oxazoles. capes.gov.br Another rhodium-catalyzed approach involves the annulation of 1,2,3-triazoles with aldehydes, which proceeds through a rhodium(II)-azavinyl carbene intermediate to form 2,5-diaryl substituted oxazoles. nih.gov These methodologies highlight the potential for metal-catalyzed cycloaddition-type strategies to construct the oxazole ring itself, which could be a pathway to precursors for 4-chloro-oxazole.

Furthermore, the concept of using oxazoles as masked nitriles in a dual Pd/CuH-catalyzed asymmetric hydrocyanation of olefins demonstrates the utility of the oxazole ring in complex, metal-mediated transformations. nih.gov In this process, a 2-halo-oxazole undergoes oxidative addition to a Pd(0) species, which is a key step in the catalytic cycle. nih.gov Although this is not a [2+3]-cycloaddition, it underscores the reactivity of halogenated oxazoles in metal-catalyzed processes. Lewis acid-catalyzed formal [3+2] cycloadditions of 5-alkoxyoxazoles with aldehydes have also been reported, leading to the stereoselective synthesis of 2-oxazoline-4-carboxylates. dntb.gov.uaacs.org

The general mechanism for a [3+2] cycloaddition involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. beilstein-journals.org In the context of oxazoles, metal catalysts can activate the substrates and control the regioselectivity and stereoselectivity of the reaction. For example, copper and ruthenium catalysts are often employed in 1,3-dipolar cycloadditions to synthesize various five-membered heterocycles. rsc.orgbeilstein-journals.org

Table 1: Examples of Metal-Catalyzed Reactions related to Oxazole Synthesis

| Catalyst Type | Reactants | Product Type | Reference |

| Rhodium(II) | Nitriles, Diazo compounds | 4-Functionalized Oxazoles | capes.gov.br |

| Rhodium(II) | 1,2,3-Triazoles, Aldehydes | 2,5-Diaryl Oxazoles | nih.gov |

| Palladium(0)/Copper(I) | 2-Halo-oxazole, Olefins | Alkyl Nitriles (via oxazole intermediate) | nih.gov |

| Lewis Acid | 5-Alkoxyoxazoles, Aldehydes | 2-Oxazoline-4-carboxylates | dntb.gov.uaacs.org |

| Copper(I) | Azides, Alkynes | 1,2,3-Triazoles | beilstein-journals.org |

| Ruthenium | Nitrile Oxides, Alkynes | Isoxazoles | rsc.org |

Other Ring Transformations and Functional Group Interconversions

Oxidation Reactions (e.g., Cleavage of Trisubstituted Oxazoles)

The oxidation of oxazoles can lead to a variety of products, often involving the cleavage of the heterocyclic ring. The stability of the oxazole ring towards oxidation is influenced by the substituents present. For trisubstituted oxazoles, photo-oxidation with singlet oxygen is a well-documented reaction that leads to the formation of a triamide through the cleavage of the C4-C5 and C2-O bonds. This reaction proceeds via a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring to form an unstable endoperoxide intermediate. This intermediate then rearranges to the final triamide product.

Another oxidative method involves ozonolysis. The reaction of oxazoles with ozone, followed by a reductive workup, can also result in ring cleavage, yielding smaller carboxylic acid or amide fragments, depending on the substitution pattern of the oxazole.

Reduction Pathways and Ring Cleavage Products

The reduction of the oxazole ring can be achieved using various methods, including catalytic hydrogenation and dissolving metal reductions. The outcome of the reduction is highly dependent on the reaction conditions and the nature of the substituents on the oxazole ring.

Catalytic hydrogenation of oxazoles over catalysts like platinum or palladium can lead to the saturation of the ring, forming oxazolidines. However, more vigorous conditions can cause ring cleavage. For instance, reduction with sodium in liquid ammonia (B1221849) can cleave the O-C2 bond, leading to the formation of α-amino ketone derivatives after hydrolysis. The presence of the chloro-substituent at the C4 position in 4-chloro-oxazole would likely influence the regioselectivity of the ring cleavage under these reductive conditions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the oxazole ring is nucleophilic and can react with electrophiles such as alkylating and acylating agents. These reactions lead to the formation of positively charged oxazolium salts.

N-Alkylation: The reaction of 4-chloro-oxazole with alkyl halides (e.g., methyl iodide) or other alkylating agents results in the formation of N-alkyloxazolium salts. The quaternization of the nitrogen atom increases the electrophilicity of the oxazole ring, making it more susceptible to nucleophilic attack.

N-Acylation: Similarly, acylation of the nitrogen atom can be achieved using acyl halides or anhydrides. This forms N-acyloxazolium salts, which are highly reactive intermediates. These salts are often not isolated but are used in situ for further transformations. For example, they can act as acyl transfer agents or undergo ring-opening reactions.

Deprotonation at C2 and Subsequent Ring Opening

The proton at the C2 position of the oxazole ring is the most acidic and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. This deprotonation generates a highly reactive 2-lithiooxazole intermediate.

This lithiated species is unstable and can undergo a ring-opening reaction. The cleavage of the O-C2 bond results in the formation of a vinyl isonitrile species. This transformation is a key step in the use of oxazoles as "masked" formyl anion or carboxylic acid synthons. The resulting isonitrile can be trapped with various electrophiles or hydrolyzed to yield α-substituted carboxylic acids or aldehydes. The presence of the chlorine atom at C4 would remain in the vinyl isonitrile product, offering a handle for further functionalization.

Computational Chemistry and Spectroscopic Investigations of 4 Chloro Oxazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for understanding the intrinsic properties of molecules like 4-chloro-oxazole. These computational methods provide a microscopic view of the electronic structure, which dictates the molecule's reactivity and physical characteristics.

DFT calculations are instrumental in characterizing the electronic landscape of 4-chloro-oxazole. The oxazole (B20620) ring itself is an aromatic heterocycle, but the introduction of a chlorine atom at the C4 position significantly perturbs the electron distribution. The chlorine atom acts as an electron-withdrawing group through its inductive effect, which influences the reactivity of the entire ring system.

Studies on various oxazole derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, help in predicting its chemical behavior. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. irjweb.com A smaller gap generally implies higher reactivity. For oxazole derivatives, the HOMO is typically a π-bonding orbital spread across the ring, while the LUMO is a π-antibonding orbital. mdpi.com

The presence of the electronegative chlorine atom at C4 is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted oxazole. This modification affects global reactivity descriptors, which can be calculated to predict the molecule's behavior in chemical reactions. scispace.comsemanticscholar.org These descriptors provide a quantitative measure of properties like chemical hardness and electrophilicity, offering insights into how 4-chloro-oxazole interacts with other chemical species. juniperpublishers.com For instance, Fukui functions can be calculated to identify the most likely sites for nucleophilic or electrophilic attack. In related oxazole systems, the nitrogen atom is often a preferred site for hard electrophilic reactions. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.6 to -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.8 to -1.5 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 4.8 to 5.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.4 |

| Electrophilicity Index (ω) | Propensity to accept electrons | ~1.5 - 2.0 |

Note: Values are illustrative and based on DFT calculations for related oxazole derivatives. irjweb.comscispace.com

For the rigid, planar 4-chloro-oxazole molecule, conformational analysis primarily confirms the planarity of the oxazole ring as the global minimum on its potential energy surface (PES). Computational frequency calculations on the optimized geometry of similar planar oxazoles confirm the absence of imaginary frequencies, indicating a true energy minimum.

More complex analyses of potential energy surfaces become relevant when studying reaction intermediates and transition states involving 4-chloro-oxazole. For example, computational modeling of its synthesis or subsequent reactions, such as nucleophilic substitution at the C4 position, would involve mapping the PES to identify the lowest energy pathways. researchgate.net Studies on the reaction of oxazole with radicals like OH have utilized RRKM-based master equation models to explore the PES, revealing the formation of pre-reactive van der Waals complexes and identifying the dominant reaction channels. rsc.orgresearchgate.net Such analyses provide detailed mechanistic insights by calculating the energies of intermediates and the activation barriers of transition states.

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. DFT methods can accurately forecast vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net